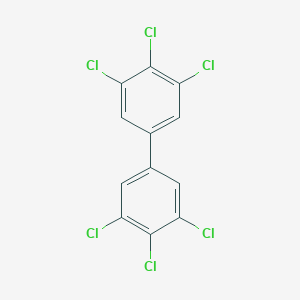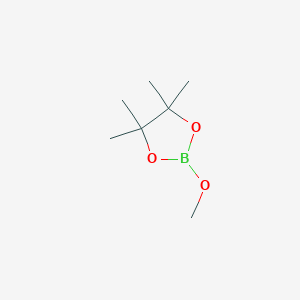
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several key steps, including the rhodium-catalyzed hydroboration of allyl phenyl sulfone for derivatives of dioxaborolane. These syntheses are characterized by their efficiency and the high purity of the obtained products, demonstrating the compound's versatility in organic synthesis (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has been elucidated through various studies, including X-ray diffraction. These analyses reveal the orthorhombic space group of such compounds and provide insights into the boron coordination. The detailed structure includes a tetracoordinated boron atom, showcasing the compound's potential for forming stable complexes (Seeger & Heller, 1985).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, revealing significant details about its molecular configuration and interactions. For instance, a derivative was synthesized through the reaction with o-aminophenol, showing an orthorhombic structure and providing insights into the coordination of the boron atom within the molecule, indicating the presence of an inner trioxoammoniumborate (Seeger & Heller, 1985).
Synthesis of Derivatives
Various derivatives of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for different applications. For example, ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives were created, and their inhibitory activity against serine proteases was assessed, showing no significant coordination between sulfur and boron, and only weak nitrogen-boron coordination (Spencer et al., 2002).
Chemical Reactions and Mechanisms
The compound has been used in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. For instance, it was involved in a double nucleophilic addition reaction with ketene silyl acetals and allylborolanes, facilitated by silica gel and water, leading to the formation of delta-hydroxyesters (Shimizu et al., 2010).
Advanced Material Synthesis
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used in the synthesis of advanced materials, such as in the preparation of enol borates from ketone-derived compounds. These enol borates were utilized in reactions with aldehydes to produce syn-aldols, showcasing the compound's utility in creating complex molecular structures (Hoffmann et al., 1987).
Safety And Hazards
This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .
Propiedades
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 |
Source


|
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1195-66-0 |
Source


|
| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




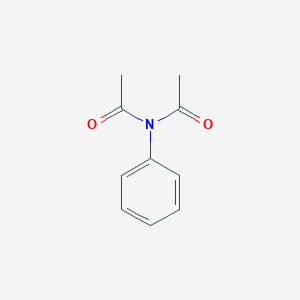
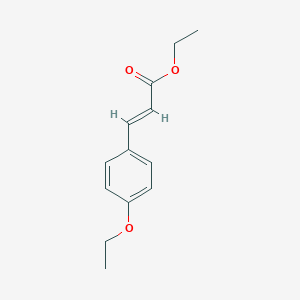


![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
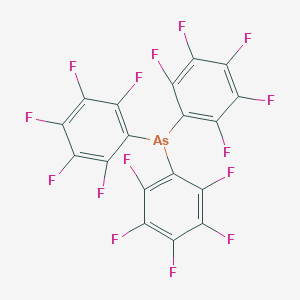
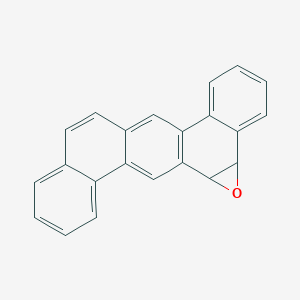
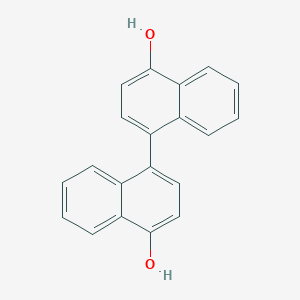
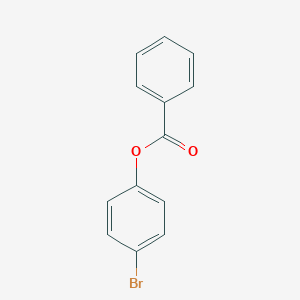
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
